

# Physicochemical properties of 5-bromo-N-methylpyrazin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-bromo-N-methylpyrazin-2-amine**

Cat. No.: **B1371637**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-bromo-N-methylpyrazin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of a Substituted Pyrazine

**5-bromo-N-methylpyrazin-2-amine** is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. Heterocyclic scaffolds are foundational to a vast number of pharmaceuticals, with over 85% of biologically active molecules containing such structures.<sup>[1]</sup> The specific arrangement of substituents on the pyrazine ring—a bromine atom, a secondary amine, and the pyrazine nitrogens—creates a unique electronic and steric profile. This profile dictates the molecule's behavior in biological systems, influencing everything from its ability to dissolve in physiological fluids to its interaction with therapeutic targets.

A comprehensive understanding of the physicochemical properties of **5-bromo-N-methylpyrazin-2-amine** is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery and development. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its efficacy, safety, and formulation.<sup>[2]</sup> This guide provides a

detailed examination of these core properties, the experimental methodologies for their determination, and their implications for research.

## Core Molecular and Physicochemical Profile

The fundamental identity and key computed properties of **5-bromo-N-methylpyrazin-2-amine** provide a foundational dataset for any research endeavor. These values, summarized below, are essential for initial computational modeling, analytical method development, and preliminary assessment of the compound's drug-like characteristics.

| Property                       | Value                                          | Source |
|--------------------------------|------------------------------------------------|--------|
| IUPAC Name                     | 5-bromo-N-methylpyrazin-2-amine                | [3]    |
| CAS Number                     | 446286-92-6                                    | [3]    |
| Molecular Formula              | C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub> | [3]    |
| Molecular Weight               | 188.03 g/mol                                   | [3]    |
| Canonical SMILES               | CNC1=CN=C(C=N1)Br                              | [3]    |
| InChIKey                       | GJVFQZGJWPCJSP-UHFFFAOYSA-N                    | [3]    |
| Computed XLogP3                | 1.1                                            | [3]    |
| Hydrogen Bond Donor Count      | 1                                              | [3]    |
| Hydrogen Bond Acceptor Count   | 3                                              | [3]    |
| Topological Polar Surface Area | 51.8 Å <sup>2</sup>                            | [4]    |
| Formal Charge                  | 0                                              | [5]    |

## Experimental Determination of Critical Physicochemical Parameters

While computational predictions are invaluable for high-throughput screening, experimental determination of key physicochemical properties remains the gold standard for accuracy and regulatory submission. The following sections detail the rationale and standardized protocols for measuring the solubility, lipophilicity, and ionization constant of **5-bromo-N-methylpyrazin-2-amine**.

## Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.<sup>[6]</sup> Poor solubility is a leading cause of failure in the drug development pipeline. The most reliable method for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask Method.<sup>[6][7]</sup>

**Causality Behind Experimental Choices:** This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and a saturated solution. <sup>[6]</sup> Using a buffer system across a physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial because the ionization state of a molecule like **5-bromo-N-methylpyrazin-2-amine**, which contains basic nitrogen atoms, will change with pH, thereby altering its solubility.<sup>[8]</sup> Temperature control at  $37 \pm 1$  °C mimics physiological conditions.<sup>[8]</sup>

### Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

- **Preparation:** Prepare buffers at pH 1.2, 4.5, and 6.8. Verify the final pH of each buffer at 37 °C.<sup>[8]</sup>
- **Addition of Compound:** Add an excess amount of **5-bromo-N-methylpyrazin-2-amine** to a vial containing a known volume of each buffer. The excess solid is necessary to ensure that a saturated solution is formed.
- **Equilibration:** Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber at  $37 \pm 1$  °C. Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium.<sup>[6][8]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.

- Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
- pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[8]

#### Protocol Validation and Troubleshooting:

- Purity: The compound must be of high purity, as impurities can affect solubility.
- Equilibrium: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[8]
- Solid State: The crystalline form of the solid can impact solubility. Characterize the solid phase before and after the experiment to check for any polymorphic transformations.[9]



[Click to download full resolution via product page](#)

*Workflow for Shake-Flask Solubility Determination.*

# Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[\[10\]](#) LogP is the ratio of the concentration of a compound in an organic solvent (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[\[10\]](#)

**Causality Behind Experimental Choices:** The n-octanol/water system is the industry standard because n-octanol's properties are believed to mimic the lipid bilayer of cell membranes reasonably well. The shake-flask method, similar to solubility determination, is used to ensure a true equilibrium partition is achieved.[\[10\]](#) For ionizable compounds like **5-bromo-N-methylpyrazin-2-amine**, it is critical to measure the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4), as LogD accounts for the partition of all species (ionized and neutral), whereas LogP refers only to the neutral species.

## Experimental Protocol: LogP/LogD Determination

- **Solvent Saturation:** Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[\[11\]](#)
- **Compound Addition:** Prepare a stock solution of **5-bromo-N-methylpyrazin-2-amine** in the pre-saturated aqueous buffer.
- **Partitioning:** Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.
- **Equilibration:** Seal the vial and shake gently for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-

UV.[11]

- Calculation: Calculate LogP (or LogD at the specific pH) using the formula:  $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}]).$ [10]

Protocol Validation and Troubleshooting:

- Mass Balance: Ensure that the total amount of compound recovered from both phases matches the initial amount added.
- Emulsion Prevention: Gentle mixing is preferred over vigorous shaking to prevent the formation of emulsions that can complicate phase separation.
- Detector Linearity: The analytical detector must have a wide linear range to accurately quantify potentially very different concentrations in the two phases.[11]



[Click to download full resolution via product page](#)

*Workflow for LogP/LogD Determination.*

# Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle, the pKa value indicates the pH at which the compound is 50% protonated (ionized).<sup>[2]</sup> This parameter is fundamentally important as the ionization state affects solubility, lipophilicity, receptor binding, and metabolic stability. **5-bromo-N-methylpyrazin-2-amine** has multiple basic nitrogen atoms, and determining their pKa values is key to predicting its behavior in different biological compartments.

**Causality Behind Experimental Choices:** Potentiometric titration is a highly accurate and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a strong acid or base titrant is added. The inflection points in the resulting titration curve correspond to the pKa values. This method directly measures the protonation/deprotonation events, providing reliable, empirical data.

## Experimental Protocol: pKa Determination by Potentiometric Titration

- **System Calibration:** Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
- **Sample Preparation:** Accurately weigh and dissolve a sample of **5-bromo-N-methylpyrazin-2-amine** in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
- **Titration:** Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO<sub>2</sub> absorption. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values.
- **Data Acquisition:** Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point or by calculating the derivative of the titration curve to find the inflection points.

## Protocol Validation and Troubleshooting:

- Compound Purity: The sample must be free of acidic or basic impurities that would interfere with the titration.
- Titrant Standardization: The concentration of the acid or base titrant must be known with high accuracy.
- Solvent Effects: If a co-solvent is used, the measured pKa will be an apparent pKa (apKa) and may need to be corrected to obtain the aqueous pKa.



[Click to download full resolution via product page](#)

*Workflow for Potentiometric pKa Determination.*

## Conclusion and Forward Outlook

The physicochemical properties of **5-bromo-N-methylpyrazin-2-amine**—its moderate lipophilicity ( $\text{XLogP3} = 1.1$ ), significant polar surface area, and capacity for hydrogen bonding—position it as a promising scaffold for medicinal chemistry. Its basic nitrogens suggest that its solubility and membrane permeability will be highly pH-dependent, a critical consideration for formulation and predicting its behavior in the body.

The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. By grounding drug discovery efforts in high-quality, experimentally-derived physicochemical data, scientists can make more informed decisions, increasing the efficiency of the development process and enhancing the probability of translating a promising molecule into a viable therapeutic.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-N-methylpyrazin-2-amine | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. [lup.lub.lu.se](http://lup.lub.lu.se) [lup.lub.lu.se]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [who.int](http://who.int) [who.int]
- 9. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [americanpharmaceuticalreview.com]
- 10. [acdlabs.com](http://acdlabs.com) [acdlabs.com]

- 11. [agilent.com](https://www.agilent.com) [agilent.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-bromo-N-methylpyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1371637#physicochemical-properties-of-5-bromo-n-methylpyrazin-2-amine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)